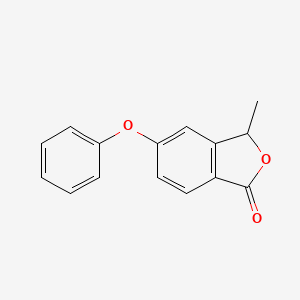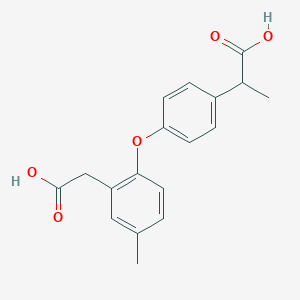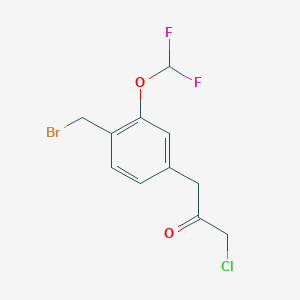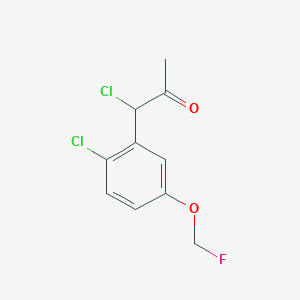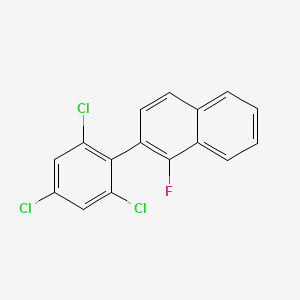
2-Pyridinemethanol, 3-methyl-5-(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyridinemethanol, 3-methyl-5-(trifluoromethyl)- is an organic compound that features a pyridine ring substituted with a hydroxymethyl group at the 2-position, a methyl group at the 3-position, and a trifluoromethyl group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with a suitable nucleophile to introduce the hydroxymethyl group . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification techniques such as crystallization or distillation are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyridinemethanol, 3-methyl-5-(trifluoromethyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 2-Pyridinecarboxylic acid, 3-methyl-5-(trifluoromethyl)-
Reduction: 2-Pyridinemethanol, 3-methyl-5-(trifluoromethyl)-
Substitution: Various substituted pyridines depending on the nucleophile used.
Applications De Recherche Scientifique
2-Pyridinemethanol, 3-methyl-5-(trifluoromethyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with unique properties, such as enhanced thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 2-Pyridinemethanol, 3-methyl-5-(trifluoromethyl)- involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The hydroxymethyl group can form hydrogen bonds with target molecules, further stabilizing these interactions.
Comparaison Avec Des Composés Similaires
2-Pyridinemethanol, 3-methyl-5-(trifluoromethyl)- can be compared with other trifluoromethyl-substituted pyridines:
2-Pyridinemethanol, 5-methyl-3-(trifluoromethyl)-: Similar structure but different substitution pattern, leading to variations in chemical reactivity and biological activity.
2-Pyridinemethanol, 3-fluoro-α-methyl-5-(trifluoromethyl)-: Contains a fluorine atom instead of a methyl group, which can significantly alter its chemical properties and interactions with biological targets.
The uniqueness of 2-Pyridinemethanol, 3-methyl-5-(trifluoromethyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C8H8F3NO |
|---|---|
Poids moléculaire |
191.15 g/mol |
Nom IUPAC |
[3-methyl-5-(trifluoromethyl)pyridin-2-yl]methanol |
InChI |
InChI=1S/C8H8F3NO/c1-5-2-6(8(9,10)11)3-12-7(5)4-13/h2-3,13H,4H2,1H3 |
Clé InChI |
AXAQESAPWAGJNS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CN=C1CO)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


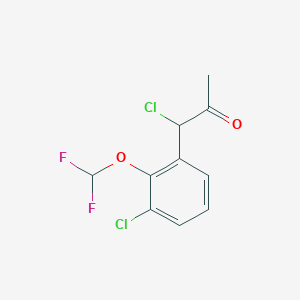
![2-(1,1-Dioxido-1-thia-8-azaspiro[4.5]decan-4-yl)isoindoline-1,3-dione](/img/structure/B14039630.png)
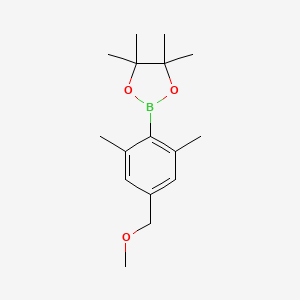
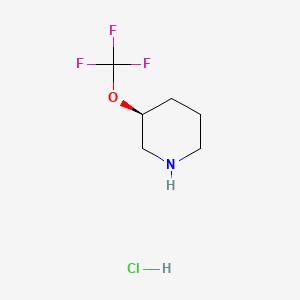
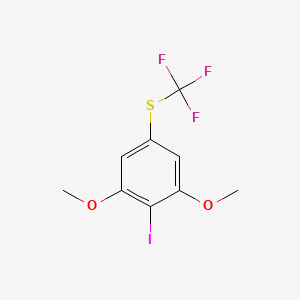
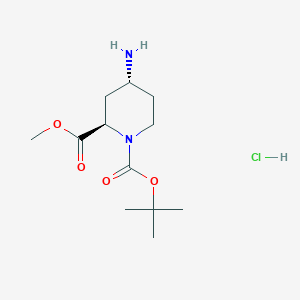
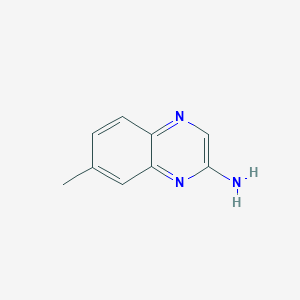
![Bis[bis(fluorosulfonyl)amino]calcium](/img/structure/B14039671.png)
